molecular formula C10H10O3S B1379593 [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol CAS No. 1795330-63-0

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol

Cat. No.: B1379593
CAS No.: 1795330-63-0
M. Wt: 210.25 g/mol
InChI Key: JPWAVIPDHLCZIA-UHFFFAOYSA-N
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Description

[4-(Prop-2-yne-1-sulfonyl)phenyl]methanol: is a chemical compound with the molecular formula C10H10O3S and a molecular weight of 210.24 g/mol . It is a useful research chemical, often employed as a building block in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol typically involves the reaction of 4-(prop-2-yne-1-sulfonyl)benzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like methanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like or in acidic or basic conditions.

    Reduction: Reagents such as or .

    Substitution: Nucleophiles like or under appropriate conditions.

Major Products:

    Oxidation: Formation of or .

    Reduction: Formation of various reduced derivatives depending on the specific conditions.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology and Medicine:

  • Potential applications in the development of pharmaceuticals due to its unique structural features.
  • Investigated for its biological activity and interactions with various biomolecules.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Potential use in the development of novel polymers and advanced materials .

Mechanism of Action

The mechanism of action of [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol involves its interaction with specific molecular targets, depending on the context of its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, facilitating various chemical reactions .

Comparison with Similar Compounds

  • [4-(Prop-2-yne-1-sulfonyl)benzaldehyde]
  • [4-(Prop-2-yne-1-sulfonyl)benzoic acid]
  • [4-(Prop-2-yne-1-sulfonyl)phenyl]amine

Uniqueness:

  • The presence of the prop-2-yne-1-sulfonyl group imparts unique reactivity and properties to [4-(Prop-2-yne-1-sulfonyl)phenyl]methanol.
  • Its ability to undergo a variety of chemical reactions makes it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

(4-prop-2-ynylsulfonylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h1,3-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWAVIPDHLCZIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCS(=O)(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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